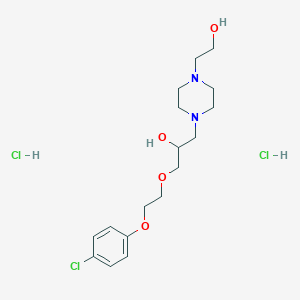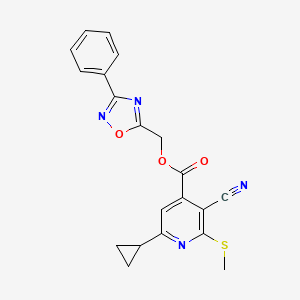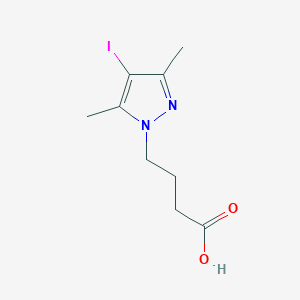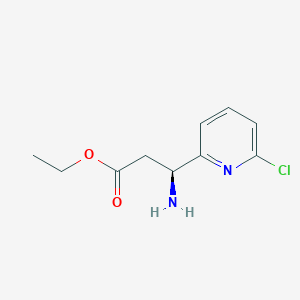![molecular formula C12H15N3O3S B2908336 N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851988-10-8](/img/structure/B2908336.png)
N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives.
Méthodes De Préparation
The synthesis of N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with propionohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
In industrial production, the synthesis may be scaled up using continuous flow reactors to improve yield and efficiency. The purity of the synthesized compound is typically confirmed through techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Analyse Des Réactions Chimiques
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace the existing groups on the benzothiazole ring
Applications De Recherche Scientifique
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. .
Environmental Science: The compound is investigated for its role in environmental remediation, particularly in the degradation of pollutants and toxins.
Industrial Research: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of enzymes such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide can be compared with other benzothiazole derivatives, such as:
N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine: This compound has similar structural features but different functional groups, leading to variations in its chemical reactivity and biological activity.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These derivatives also exhibit anti-inflammatory and antimicrobial properties but differ in their specific molecular targets and mechanisms of action.
N’-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide stands out due to its unique combination of methoxy groups and propionohydrazide moiety, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-4-9(16)14-15-12-13-10-7(17-2)5-6-8(18-3)11(10)19-12/h5-6H,4H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYVIDFVNAYBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=NC2=C(C=CC(=C2S1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-4-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2908257.png)

![2-{[(2E)-2-cyano-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2908264.png)
![5-(DIMETHYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2908266.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2908268.png)

![methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2908271.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2908273.png)

![2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2908275.png)
![5-methyl-1-(3-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2908276.png)
